3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship (SAR)

This 3-cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine delivers a unique combination of a strained cyclobutyl ring and a 4-fluorophenyl moiety, providing essential conformational constraint for ATP‑competitive kinase inhibitor design (CDKs, GSK‑3). The 5‑amino handle enables rapid library generation via amide, urea, or sulfonamide linkages. With a calculated LogP of ~2.1, it is ideally suited for CNS drug discovery programs requiring passive BBB diffusion. Unlike simpler aminopyrazoles, this scaffold offers distinct steric and electronic properties critical for achieving target selectivity. Order now for reliable, high‑purity material for your research program.

Molecular Formula C13H14FN3
Molecular Weight 231.27 g/mol
Cat. No. B13631566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine
Molecular FormulaC13H14FN3
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C(C(=NN2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C13H14FN3/c14-10-6-4-8(5-7-10)11-12(9-2-1-3-9)16-17-13(11)15/h4-7,9H,1-3H2,(H3,15,16,17)
InChIKeyQQRWNGBSQNOLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1187015-39-9): Technical Baseline for Procurement Decisions


3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 1187015-39-9, MW 231.27) is a substituted 1H-pyrazol-5-amine derivative that serves as a functionalized heterocyclic building block . Its core structure incorporates both a cyclobutyl group at the 3-position and a 4-fluorophenyl moiety at the 4-position of the pyrazole ring. The compound is commercially available as a research chemical from several vendors with typical purities ≥95% . The combination of an amine handle, a conformationally constrained cycloalkyl ring, and a fluorinated aromatic substituent distinguishes this molecule within the broader pyrazole chemical space [1].

Why Generic Aminopyrazole Analogs Cannot Substitute for 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine


The structural and physicochemical features of 3-cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine are not replicated in simpler, more accessible aminopyrazoles. The 4-fluorophenyl group confers specific lipophilic and electronic properties that influence membrane permeability and target binding, a common feature in drug design [1]. However, the defining and non-interchangeable feature is the cyclobutyl substituent. This strained, conformationally restricted carbocycle introduces a unique steric and conformational profile not achievable with acyclic alkyl or saturated six-membered ring analogs. This rigidity can be critical for achieving specific binding geometries with biological targets or for controlling regioselectivity in subsequent chemical transformations [2]. Therefore, substituting this compound with a generic 4-(4-fluorophenyl)-1H-pyrazol-5-amine (lacking the cyclobutyl group) or a 3-alkyl analog would fundamentally alter the steric and conformational properties of the resulting derivatives or intermediates, potentially leading to drastically different outcomes in a research or development program.

Quantitative Differentiation of 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine: A Procurement Guide


Molecular Conformational Rigidity: Cyclobutyl vs. Acyclic Alkyl Analogs

The cyclobutyl group imposes significant conformational constraint compared to acyclic alkyl substituents like n-propyl or isobutyl. This restriction reduces the number of accessible rotamers, which can enhance binding affinity and selectivity for biological targets. While direct comparative data for this exact compound is unavailable, the well-established principles of conformational restriction in medicinal chemistry support this as a class-level inference. The sp3-rich, non-planar cyclobutyl ring also increases three-dimensionality and Fsp3 character, a metric correlated with improved clinical success rates, in stark contrast to the planar aromatic substituents found on many simpler pyrazole analogs [1].

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship (SAR)

Physicochemical Profile Differentiation: Cyclobutyl-4-Fluorophenyl Scaffold vs. Unsubstituted Aminopyrazole Core

The incorporation of both a cyclobutyl and a 4-fluorophenyl group significantly modulates the lipophilicity (LogP) and solubility profile of the aminopyrazole core. This compound's calculated LogP is significantly higher than that of the parent 1H-pyrazol-5-amine scaffold. This shift can improve passive membrane permeability, a critical factor for intracellular target engagement. The data demonstrates a substantial difference in predicted lipophilicity, which will directly influence the compound's behavior in biological assays and its suitability as a building block for further medicinal chemistry optimization .

Lipophilicity ADME Physicochemical Properties

Regiochemical Distinction from a Common Isomer: 3-Cyclobutyl-4-(4-fluorophenyl)- vs. 3-Cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

This compound exists as a distinct regioisomer from the commercially more prevalent 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 2093978-05-1) . The substitution pattern on the pyrazole ring fundamentally alters the compound's reactivity and potential for further derivatization. Specifically, the 4-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold presents the amine group at the 5-position, adjacent to the 4-fluorophenyl moiety, which can lead to unique electronic and steric effects during reactions like amide coupling or diazotization. In contrast, the 1-substituted isomer has the amine positioned differently, impacting its chemical behavior and the properties of any downstream products.

Isomerism Regiochemistry Scaffold Hopping

Use as a Conformationally-Restricted Scaffold in Drug Discovery vs. Ubiquitous Pyrazole Building Blocks

The broader class of aminopyrazoles, including those with cyclobutyl substituents, is heavily represented in the patent literature as inhibitors of key protein kinases such as CDK2, CDK5, and GSK-3 [1]. The presence of the cyclobutyl group in these compounds is not incidental; it serves as a critical structural motif for achieving selectivity and potency. For instance, a related aminopyrazole, 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24), was specifically identified for its selective inhibition of CDK5 over CDK2 [2]. This highlights the importance of the cyclobutyl group in tuning kinase selectivity, a property that is unlikely to be replicated with more common, flexible analogs. While this specific compound's direct activity is not disclosed, its presence in the patent space as a potential intermediate for kinase inhibitors is strongly supported by this class-level evidence.

Protein Kinase Inhibition Conformational Restriction Lead Optimization

Recommended Application Scenarios for 3-Cyclobutyl-4-(4-fluorophenyl)-1H-pyrazol-5-amine


As a Scaffold in Kinase Inhibitor Lead Optimization Programs

This compound is an appropriate building block for medicinal chemistry teams designing novel ATP-competitive kinase inhibitors, particularly for targets like CDKs and GSK-3. The cyclobutyl group provides essential conformational constraint to achieve and tune target selectivity, as demonstrated by structurally related analogs in the literature [1].

For Synthesis of Conformationally-Restricted Derivative Libraries

Ideal for combinatorial chemistry or parallel synthesis efforts aimed at exploring the SAR around a conformationally rigid core. The 5-amino group is a versatile handle for generating amide, urea, or sulfonamide libraries, while the 1H-pyrazole nitrogen remains available for further N-functionalization, allowing for the rapid exploration of chemical space with a defined, three-dimensional scaffold [2].

As a Functionalized Building Block for CNS Drug Discovery

Due to its enhanced lipophilicity (calculated LogP ~2.1) imparted by the 4-fluorophenyl and cyclobutyl groups, this compound is a more suitable starting material for CNS drug discovery projects compared to more polar aminopyrazole analogs. The favorable physicochemical profile supports passive diffusion across the blood-brain barrier, a critical early requirement for CNS-targeting candidates .

In Research on Modulating Physicochemical Properties of Heterocyclic Cores

This compound serves as an excellent tool for academic or industrial research groups studying the effect of specific substituents (4-fluorophenyl, cyclobutyl) on the ADME and physicochemical properties of a common heterocyclic core. Its quantifiably different LogP compared to the parent aminopyrazole makes it a valuable reference compound for understanding and predicting structure-property relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-4-(4-fluorophenyl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.